1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-32-22-6-3-16(11-23(22)33-2)14-29-25(31)17-7-9-30(10-8-17)24-18(13-27)15-28-21-5-4-19(26)12-20(21)24/h3-6,11-12,15,17H,7-10,14H2,1-2H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLWLOQHKUKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanation of Halogenated Quinolines
The 3-cyano group is introduced via nucleophilic displacement of a halogen atom (e.g., chlorine) using sodium cyanide under reflux conditions. In a representative protocol:
- Substrate : 6-Fluoro-4-chloroquinoline-3-carboxylic acid ethyl ester.
- Reagents : NaCN (2.5 equiv), dimethylformamide (DMF), 80°C, 12 h.
- Yield : 68–72% after silica gel chromatography.
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing fluorine and ester groups activate the C4 position for nucleophilic attack by cyanide.
Functionalization at C4 Position
The C4 chlorine in 6-fluoro-4-chloroquinoline-3-carbonitrile is replaced with piperidine-4-carboxamide via Buchwald–Hartwig amination or nucleophilic substitution:
- Conditions : Piperidine-4-carboxylic acid (1.2 equiv), Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, toluene, 110°C, 24 h.
- Yield : 55–60% after recrystallization from ethanol.
Piperidine-4-Carboxamide Derivatization
Carboxylic Acid Activation
The piperidine-4-carboxylic acid intermediate undergoes activation using carbodiimide reagents (e.g., EDCl or DCC) to form a reactive acyl intermediate:
Coupling with 3,4-Dimethoxybenzylamine
The activated acyl intermediate reacts with 3,4-dimethoxybenzylamine to form the target carboxamide:
- Conditions : 3,4-Dimethoxybenzylamine (1.1 equiv), DIEA (2.0 equiv), DCM, 12 h, room temperature.
- Workup : Extraction with 5% HCl, followed by column chromatography (DCM:MeOH = 95:5).
- Yield : 75–80%.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand achieves higher yields (60%) compared to Pd(PPh₃)₄ (45%).
- Base Selection : Cs₂CO₃ yields superior results over K₂CO₃ or NaHCO₃ in amination reactions.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, quinoline H-2), 7.92 (d, J = 13.9 Hz, 1H, quinoline H-5), 6.85–6.89 (m, 3H, aromatic H), 4.45 (s, 2H, CH₂N), 3.88 (s, 6H, OCH₃), 3.25–3.40 (m, 4H, piperidine H), 2.75–2.90 (m, 1H, piperidine H), 1.95–2.10 (m, 4H, piperidine H).
- ¹³C NMR : δ 172.5 (C=O), 162.1 (C-F), 149.8 (CN), 112–130 (aromatic C), 56.1 (OCH₃), 48.5 (piperidine C).
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Challenges and Troubleshooting
- Regioselectivity in Cyanation : Competing reactions at C2 and C4 positions are mitigated by electronic effects of the 6-fluoro substituent.
- Piperidine Ring Conformation : Steric hindrance during amination is reduced using bulky phosphine ligands (Xantphos).
- Carboxamide Hydrolysis : Moisture-sensitive steps require anhydrous conditions and molecular sieves.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzoxazine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction can lead to partially or fully reduced derivatives.
Scientific Research Applications
6-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
6-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of the oxadiazole and benzoxazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Q & A
Q. What established synthetic routes are used to synthesize this compound, and what critical parameters influence yield?
The synthesis involves multi-step reactions: (1) Formation of the quinoline core via condensation of substituted anilines with β-ketoesters under acidic conditions, (2) introduction of the cyano group using CuCN in DMF at 100°C, and (3) coupling the piperidine-4-carboxamide moiety via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene). Key parameters include temperature control (80–120°C), solvent polarity (DMF for cyano insertion), and stoichiometric ratios (1:1.2 for piperidine coupling). Yields range from 35–60%, with recrystallization (ethanol/water) improving purity to >98% .
Q. Which analytical techniques confirm structural integrity, and what spectral signatures are critical?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. Key NMR signals include:
- Fluoroquinolinyl proton: δ 8.45–8.65 ppm (d, J = 7 Hz).
- Piperidine methylene protons: δ 2.80–3.20 ppm (m).
- Dimethoxyphenyl group: two singlets at δ 3.85 and 3.90 ppm. FT-IR shows a C≡N stretch at 2225 cm⁻¹ and amide C=O at 1650 cm⁻¹. HPLC purity ≥95% is achieved using a C18 column with acetonitrile/water gradients .
Q. What in vitro models are recommended for preliminary anticancer activity assessment?
Use hematological (K562, Jurkat) and solid tumor (MCF-7, A549) cell lines with matched normal cells (e.g., MCF10A). Conduct 72-hour viability assays (resazurin-based) and include controls (imatinib for hematological models). The compound shows high potency in FLT3-ITD mutant MV4-11 cells (IC₅₀ = 48 nM vs. 210 nM in wild-type), suggesting FLT3 as a secondary target .
Q. What storage conditions ensure compound stability?
Store desiccated at -20°C in amber vials under argon. Stability studies show ≤5% degradation over 6 months. In DMSO, purity decreases to 90% after 8 weeks at 4°C. Avoid aqueous buffers with pH <5 (amide hydrolysis) or >8 (quinoline oxidation) .
Advanced Research Questions
Q. How can computational methods predict binding modes to tyrosine kinases, and how are models validated?
Molecular docking (Glide, Schrödinger Suite) with induced-fit protocols and 100-ns molecular dynamics simulations (OPLS4 force field) predict binding modes. Validate via:
- Site-directed mutagenesis of key residues (e.g., DFG motif in kinases).
- Surface plasmon resonance (SPR) to measure binding kinetics (kₐ/kₑ).
- Correlation of computed ΔG (MM-GBSA) with experimental Kᵢ. Studies show strong agreement (R² = 0.89) between calculated and observed values for quinoline-based inhibitors .
Q. How can structure-activity relationship (SAR) studies optimize selectivity between ABL1 and SRC kinases?
Implement a three-tiered SAR strategy:
- Substitutions : Replace -OCH₃ with -OCF₃ on the dimethoxyphenyl group to probe hydrophobic pockets.
- Linker rigidification : Introduce spirocyclic constraints to the piperidine carboxamide.
- Fluorine scanning : Modify C-6/C-7 positions on quinoline to alter H-bonding with gatekeeper residues. C-6 fluoro substitution differentiates ABL1/SRC (ΔpIC₅₀ = 1.7). Substituting 3-cyano with 3-carbamoyl improves SRC selectivity 12-fold via π-stacking .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Address bioavailability issues through:
- PET imaging : Use ¹⁸F-labeled analogs to quantify tumor penetration.
- Plasma protein binding assays : Measure free drug fractions via ultrafiltration LC-MS/MS.
- Metabolite identification : HRMS/MS in liver microsomes reveals rapid glucuronidation of the dimethoxyphenyl group, prompting prodrug strategies (e.g., tert-butyl ester protection) .
Q. What crystallization conditions yield high-quality X-ray structures of the compound bound to kinases?
Use hanging drop vapor diffusion with:
- Kinase concentration ≥5 mg/mL in 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM DTT.
- Reservoir solutions: 18–22% PEG 3350, 0.2 M ammonium citrate tribasic (pH 7.0).
- Soak crystals for 72 hours with 5 mM compound. Adding 0.01% n-octyl-β-D-glucopyranoside prevents aggregation, as shown in TAK1 co-crystallization .
Q. How to standardize IC₅₀ determinations across conflicting kinase inhibition assays?
Adopt a protocol with:
Q. What structural features underpin its kinase inhibition mechanism?
Three pharmacophores are critical:
- 3-Cyano-6-fluoroquinolin-4-yl : Binds ATP pocket via H-bonds (hinge region).
- Piperidine-4-carboxamide : Provides flexibility for kinase activation states.
- (3,4-Dimethoxyphenyl)methyl : Targets hydrophobic back pockets. The C-6 fluorine enhances π-cation interactions with conserved lysines (e.g., K271 in ABL1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
